![molecular formula C16H25NO4 B1444333 Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 865106-60-1](/img/structure/B1444333.png)
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a building block in the synthesis of various novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and studied for their potential applications .
Antibacterial and Antifungal Applications
Derivatives of this compound have been evaluated for their antibacterial and antifungal activities. They have shown moderate activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Research
Compounds containing the piperazine ring, which is structurally related to Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate, have shown anticancer activities. This suggests potential applications in cancer research and treatment .
Antiparasitic Activity
The piperazine derivatives have also been studied for their antiparasitic activities, indicating the possibility of developing new treatments for parasitic infections .
Antihistamine and Antidepressive Effects
Due to the conformational flexibility and polar nitrogen atoms of the piperazine ring, derivatives of this compound have been associated with antihistamine and antidepressive activities, which could lead to new therapeutic agents .
Drug Discovery and Development
The compound’s ability to form hydrogen bonds and its water solubility make it an important synthetic strategy in drug discovery. Its easy modificability allows for the creation of a wide range of pharmacologically active molecules .
Dipeptide Synthesis
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate can be used in dipeptide synthesis. The protected amino acid ionic liquids derived from it have been utilized as starting materials in dipeptide synthesis, showing its versatility in peptide chemistry .
Crystallography and Structural Analysis
The compound has been characterized by single crystal X-ray diffraction analysis, which is crucial for understanding its molecular structure and properties. This information is essential for the design of new compounds with desired biological activities .
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-5-20-14(18)10-11-8-12-6-7-13(9-11)17(12)15(19)21-16(2,3)4/h10,12-13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMJVWXRPBJSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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